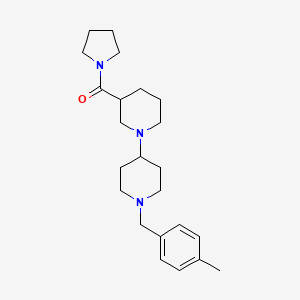
1-(3-isopropoxybenzoyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-isopropoxybenzoyl)-4-phenylpiperazine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. IPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been studied for its potential applications in medicine, including its use as an antidepressant, anxiolytic, and analgesic. 1-(3-isopropoxybenzoyl)-4-phenylpiperazine has also been studied for its potential use in treating Parkinson's disease and other neurological disorders. Additionally, 1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine is not fully understood, but it is believed to act on the serotonin and dopamine neurotransmitter systems. 1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been shown to bind to the serotonin 5-HT1A receptor and the dopamine D2 receptor, leading to an increase in the release of serotonin and dopamine. This increase in neurotransmitter release may contribute to 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been shown to have various biochemical and physiological effects, including an increase in the release of serotonin and dopamine, as well as an increase in the expression of brain-derived neurotrophic factor (BDNF). BDNF is a protein that promotes the survival and growth of neurons, and its increase may contribute to 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's antidepressant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-isopropoxybenzoyl)-4-phenylpiperazine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its selectivity for serotonin and dopamine receptors. However, 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's low solubility in water and its potential toxicity at high doses may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 1-(3-isopropoxybenzoyl)-4-phenylpiperazine research, including the development of more efficient synthesis methods, the investigation of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's potential use in treating other neurological disorders, and the exploration of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's mechanism of action at the molecular level. Additionally, the potential use of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine in combination with other drugs for cancer therapy should be further investigated.
Métodos De Síntesis
1-(3-isopropoxybenzoyl)-4-phenylpiperazine can be synthesized through various methods, including the reaction of 3-isopropoxybenzoyl chloride with phenylpiperazine in the presence of a base such as triethylamine. Other methods include the reaction of 3-isopropoxybenzoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Propiedades
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16(2)24-19-10-6-7-17(15-19)20(23)22-13-11-21(12-14-22)18-8-4-3-5-9-18/h3-10,15-16H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJOEHGIGKKPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)-(3-propan-2-yloxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295839.png)
![N,N,5-trimethyl-2-({(2S,5R)-5-[(4-methyl-1,4-diazepan-1-yl)methyl]tetrahydrofuran-2-yl}methyl)pyrimidin-4-amine](/img/structure/B5295845.png)
![2-[(4-methylbenzyl)thio]-N-phenylacetamide](/img/structure/B5295859.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B5295860.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5295889.png)
![2-(4-fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5295892.png)
![N-methyl-1-[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5295899.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295921.png)

![1,3-dimethyl-5-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5295930.png)


![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)